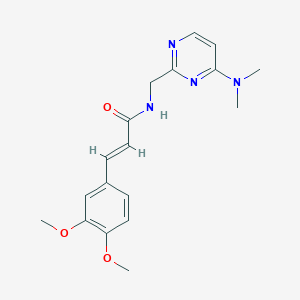
5-(furan-2-yl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)isoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(furan-2-yl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)isoxazole-3-carboxamide, also known as FITP, is a synthetic compound that has gained attention in the scientific community for its potential use in medical research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The creation and structural elucidation of compounds structurally similar to "5-(furan-2-yl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)isoxazole-3-carboxamide" involve complex synthetic pathways and characterization techniques. Studies highlight the synthesis of novel chalcone derivatives and isoxazole compounds through reactions that are structurally supported by spectroscopic methods such as IR spectrum, NMR, and mass spectrometry, demonstrating their potential as antioxidants and antibacterial agents due to their specific structural features (Prabakaran, Manivarman, & Bharanidharan, 2021) (Dhaduk & Joshi, 2022).
Antimicrobial and Antiprotozoal Activities
Compounds with a core structure involving isoxazole have been evaluated for their in vitro antiprotozoal activities, showing significant efficacy against pathogens such as Trypanosoma brucei rhodesiense and Plasmodium falciparum. These findings suggest the potential of such compounds in the development of new treatments for protozoal infections (Patrick et al., 2007).
Antitumor and Antiviral Potential
Further research into the applications of structurally related compounds has explored their antitumor and antiviral potentials. Specific analogues such as furanfurin and thiophenfurin have shown cytotoxic activities against various cancer cell lines and potential inhibitory effects on enzymes critical for cancer cell survival. Additionally, some derivatives have displayed promising antiviral activities against the H5N1 avian influenza virus, highlighting their potential as antiviral agents (Franchetti et al., 1995) (Flefel et al., 2012).
Reactivity and Electrophilic Substitution Reactions
Research has also delved into the reactivity of furan and thiophene derivatives, revealing insights into their electrophilic substitution reactions. These studies not only contribute to our understanding of the chemical properties of these compounds but also open up possibilities for their functionalization and application in various fields, including materials science and drug development (Aleksandrov et al., 2017).
Pharmacological Evaluation
Compounds bearing resemblance in structural motifs have been synthesized and evaluated for their pharmacological properties, including antidepressant and antianxiety activities. Such studies underscore the potential therapeutic applications of these compounds in addressing mental health disorders, with specific derivatives showing significant activity in preclinical models (Kumar et al., 2017).
Eigenschaften
IUPAC Name |
5-(furan-2-yl)-N-(3-hydroxy-3-thiophen-3-ylpropyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c18-12(10-4-7-22-9-10)3-5-16-15(19)11-8-14(21-17-11)13-2-1-6-20-13/h1-2,4,6-9,12,18H,3,5H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWNIOUTRGSNJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)C(=O)NCCC(C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

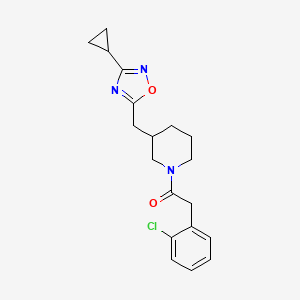
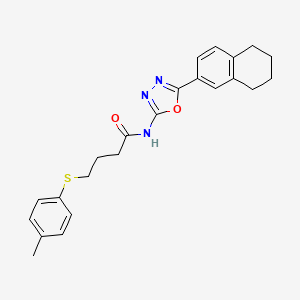
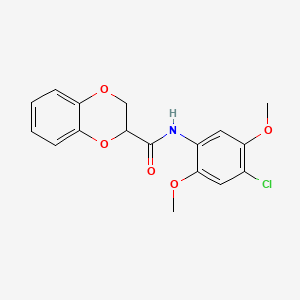

![Ethyl 2,5,7-trimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2463201.png)
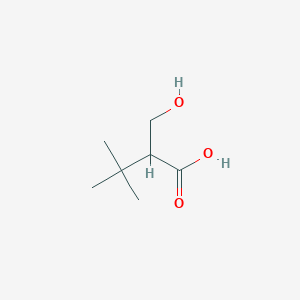


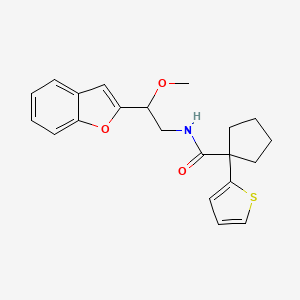
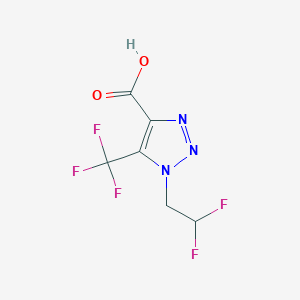
![1'-(1H-indole-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2463211.png)
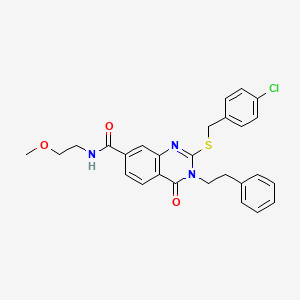
![2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2463214.png)
